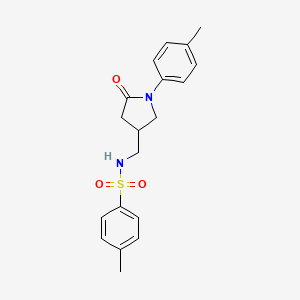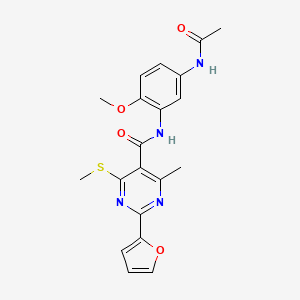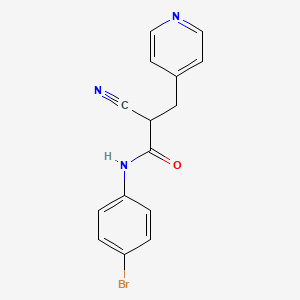
4-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-methyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities. Sulfonamides typically contain a sulfonyl group attached to an amine, and they have been extensively studied for their potential as antimicrobial agents, carbonic anhydrase inhibitors, and in various other therapeutic areas .
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the condensation of suitable sulfonamide precursors with various aldehydes or ketones. For instance, the synthesis of related compounds has been reported through condensation reactions, as seen in the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide from pyridine-4-carboxaldehyde and sulfadiazine . Similarly, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involved structural characterization and the formation of molecular chains through π–π interactions and hydrogen bonding . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized using techniques such as FTIR, NMR, UV-Visible spectroscopy, and X-ray crystallography . These techniques help in determining the functional groups, bond lengths, angles, and overall geometry of the molecule. Computational methods like Density Functional Theory (DFT) can also be used to predict and compare the molecular structure with experimental data .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. For example, the presence of a pyrrolidinone moiety can influence the binding affinity of the compound to enzymes like carbonic anhydrases . The reactivity of the compound can also be modified by introducing different substituents on the benzenesulfonamide ring, which can affect the binding to target proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and lipophilicity, can be predicted using computational tools like ADMET predictions . These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compounds. The introduction of different substituents can also alter these properties, as seen in the case of chlorinated pyrrolidinone-bearing benzenesulfonamides, which showed increased affinity to carbonic anhydrases .
科学的研究の応用
Stereochemistry and Pharmacological Profile Improvement : Research into enantiomerically pure derivatives of phenylpiracetam, a compound related to the pyrrolidin-2-one pharmacophore, demonstrates the significance of stereochemistry in enhancing pharmacological profiles. The studies indicate that the configuration of stereocenters in such compounds directly relates to their biological properties, emphasizing the importance of enantiomeric purity for achieving desired pharmacological effects (G. Veinberg et al., 2015).
Antimicrobial Applications of Related Compounds : The monoterpene p-Cymene, structurally distinct but relevant due to its presence in various plant species used for medicinal purposes, exhibits significant antimicrobial effects. This property is crucial in the search for new substances with antimicrobial properties to address the growing concern of antimicrobial resistance. The review by A. Marchese et al., 2017 summarizes the antimicrobial activity of p-Cymene and its importance in human healthcare and biomedical applications.
Pyrrolidine in Drug Discovery : Pyrrolidine, a core structural element in the compound of interest, is widely utilized in medicinal chemistry to develop treatments for human diseases. The review by Giovanna Li Petri et al., 2021 highlights the versatile applications of the pyrrolidine scaffold in synthesizing bioactive molecules with diverse therapeutic potentials. The stereogenicity of pyrrolidine rings plays a pivotal role in determining the biological profile of drug candidates, underlining the scaffold's significance in drug design.
Chemical Modification for Biopolymer Development : The chemical modification of xylan into biopolymer ethers and esters showcases the potential of functionalized compounds for creating materials with specific properties. This approach, detailed by K. Petzold-Welcke et al., 2014, highlights the importance of chemical modifications in developing new materials for various applications, including drug delivery.
作用機序
Target of Action
It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular function . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been shown to have a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
特性
IUPAC Name |
4-methyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-3-7-17(8-4-14)21-13-16(11-19(21)22)12-20-25(23,24)18-9-5-15(2)6-10-18/h3-10,16,20H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJDVZAFYPUYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B2525177.png)

![4,5-Dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophen-2-amine](/img/structure/B2525179.png)



![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2525185.png)

![2-(4-methylpiperazino)-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2525190.png)
![2-(4-Ethoxyphenyl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]acetamide](/img/structure/B2525191.png)



![ethyl 6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525199.png)